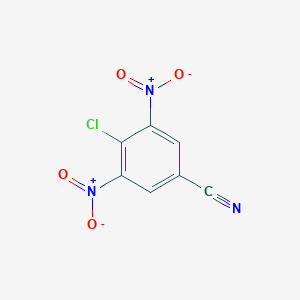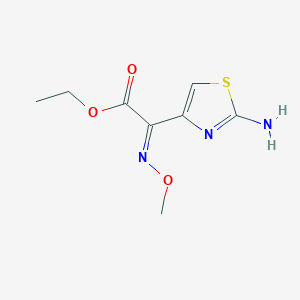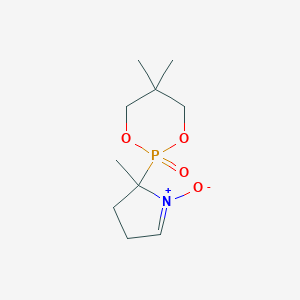
4-(Tributylstannyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
4-(Tributylstannyl)pyridine and related compounds can be synthesized through several methods, including stannylcupration reactions and radical hydrostannation. These procedures allow for the regio- and stereoselective addition of tributylstannyl groups to different substrates, providing access to stannylated intermediates for further chemical synthesis (Reginato et al., 1998).
Molecular Structure Analysis
The molecular structure of 4-(Tributylstannyl)pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 2-(tributylstannyl)pyrrolidine was determined, revealing the spatial arrangement of the tributylstannyl group and its interaction with the pyrrolidine ring (Gawley et al., 2005).
Applications De Recherche Scientifique
Synthesis of Oligopyridines : Pabst and Sauer (1999) demonstrated the conversion of 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines to 4-tributylstannyl-2,6-oligopyridines via [4+2] cycloadditions with ethynyltributyltin. This process led to the creation of branched oligopyridines containing 8 to 14 pyridine units, highlighting the role of 4-(Tributylstannyl)pyridine in constructing complex pyridine-based structures (Pabst & Sauer, 1999).
Functionalization of Pyridines : Sauer and Heldmann (1998) described the use of 4-(Tributylstannyl)pyridine in the functionalization of pyridines. They found that the tributyltin substituent of pyridine can be replaced via Pd-catalyzed acylation and arylation, halogenation, and protonation to yield various functionalized pyridines, demonstrating its versatility in organic synthesis (Sauer & Heldmann, 1998).
Synthesis of Pyrimidines with Optical Properties : Hadad et al. (2011) used 4-(Tributylstannyl)pyridine in synthesizing 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds, which displayed strong emission solvatochromism, were studied for their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Creation of Stannylated Heterocycles : Reginato et al. (1995) explored the synthesis of 4-tributylstannyl-2-(5H)-furanone and pyrrolone from γ-amino and γ-hydroxy acetylenic esters using mixed stannylcuprate reagent. They discussed the use of these compounds as intermediates for functionalizing heterocyclic rings (Reginato et al., 1995).
Synthesis of Pyrrolinones : In a similar context, Reginato et al. (1998) reported the preparation of 4-tributylstannyl-5-substituted-pyrrolin-2-ones through tributylstannyl cyano cuprate addition to γ-amino acetylenic esters. They emphasized the regio- and stereoselectivity of this synthesis, further indicating the utility of 4-(Tributylstannyl)pyridine in organic chemistry (Reginato et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
tributyl(pyridin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPXPMBVGDXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371985 | |
| Record name | 4-(Tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tributylstannyl)pyridine | |
CAS RN |
124252-41-1 | |
| Record name | 4-(Tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)




![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)